molecular formula C11H22N2O2 B045294 Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate CAS No. 194032-42-3

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B045294
CAS No.: 194032-42-3
M. Wt: 214.3 g/mol
InChI Key: SVMXIQUBNSPVCB-UHFFFAOYSA-N
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Description

Historical Development of Diazepane Compounds

The exploration of diazepane derivatives began in the mid-20th century with the serendipitous discovery of benzodiazepines. In 1955, Leo Sternbach at Hoffmann-La Roche synthesized chlordiazepoxide (Librium), the first benzodiazepine, which exhibited anxiolytic properties superior to barbiturates. Diazepam (Valium), a 1,4-diazepine derivative, followed in 1963 and became a cornerstone of CNS drug therapy due to its enhanced potency and safety profile. These breakthroughs catalyzed interest in nitrogen-containing heterocycles, leading to the systematic investigation of 1,4-diazepane scaffolds.

Early synthetic routes to diazepanes relied on cyclocondensation reactions, such as Sternbach’s method using 2-amino-5-chlorobenzophenone and glycine ethyl ester. Modern approaches leverage modular strategies, including intramolecular aza-Michael cyclizations and reductive aminations, to access structurally diverse derivatives like tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. The development of asymmetric synthesis techniques further enabled enantioselective production, critical for optimizing pharmacokinetic properties.

Structural Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane core is a seven-membered ring containing two nitrogen atoms at positions 1 and 4. Key structural features include:

  • Conformational Flexibility : The chair-like and boat-like conformations allow adaptation to diverse binding pockets.
  • Hydrogen-Bonding Capacity : The secondary amine (N-H) and tertiary amine (N-CH3) facilitate interactions with biological targets.
  • Lipophilicity Modulation : Substituents like the tert-butyl carbamate group enhance blood-brain barrier permeability (LogP ≈ 2.82).

For this compound, the tert-butyloxycarbonyl (Boc) group stabilizes the molecule during synthesis, while the methyl substituent at position 5 influences ring puckering and steric interactions. These features are exemplified in SARS-CoV-2 main protease (Mpro) inhibitors, where the diazepane scaffold’s rigidity improves binding affinity compared to piperazine analogs.

Privileged Scaffold Status in Drug Discovery

Privileged scaffolds are molecular frameworks capable of binding multiple receptors, making them invaluable in library design. The 1,4-diazepane scaffold meets this criterion due to:

  • Target Diversity : Derivatives modulate GABAA receptors, bromodomains, and viral proteases.
  • Drug-Like Properties : Balanced lipophilicity (LogP 2–3) and polar surface area (~32 Ų) enhance bioavailability.
  • Synthetic Tractability : Modular routes enable rapid diversification (Table 1).

Table 1: Synthetic Strategies for 1,4-Diazepane Derivatives

Method Key Reagents Application Example
Cyclocondensation 2-Amino-5-chlorobenzophenone Diazepam synthesis
Aza-Michael Cyclization Alkyl 3-oxohex-5-enoates Tetrahydrobenzodiazepines
Reductive Amination Imine reductase enzymes Enantioselective synthesis

The privileged status of diazepanes is further validated by their presence in FDA-approved drugs (e.g., pentostatin) and clinical candidates targeting epigenetic regulators like BET bromodomains.

Comparative Analysis with Related Heterocyclic Frameworks

1,4-Diazepanes offer distinct advantages over smaller heterocycles:

1. Piperazines :

  • Ring Size : Piperazines (six-membered) lack the conformational flexibility of seven-membered diazepanes, reducing adaptability to protein pockets.
  • Bioactivity : Diazepane-based Mpro inhibitors exhibit 10-fold higher potency (IC50 = 16 nM) than piperazine analogs.

2. 1,3-Diazepines :

  • Stability : 1,4-Diazepanes are less prone to ring-opening reactions due to reduced angle strain.
  • Synthetic Accessibility : 1,4-Diazepanes are more readily functionalized at the N1 and C5 positions.

3. Benzodiazepines :

  • Selectivity : 1,4-Diazepanes avoid the sedative effects associated with aromatic benzodiazepines, broadening therapeutic applications.

This comparative versatility underscores the scaffold’s dominance in lead optimization campaigns.

Properties

IUPAC Name

tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMXIQUBNSPVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622617
Record name tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194032-42-3
Record name tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID70622617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
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Preparation Methods

Table 1: Key Reagents and Their Roles

ReagentRolePurity Requirement
Di-tert-butyl dicarbonateBoc protection≥99%
Sodium bicarbonateBase for Boc reactionACS grade
Pd/C (10% w/w)Hydrogenation catalystReduced metal form
Tetrahydrofuran (THF)Solvent for cyclizationAnhydrous

Synthetic Routes

Cyclization of Diamine Precursors

The diazepane ring is constructed via cyclization of a 1,5-diamine intermediate. A representative protocol involves:

  • Condensation : Reacting 1,5-diaminopentane with ethyl acetoacetate in THF under reflux to form a Schiff base.

  • Reduction : Sodium borohydride-mediated reduction of the imine to yield 5-methyl-1,4-diazepane.

  • Boc Protection : Treating the diazepane with Boc₂O and sodium bicarbonate in THF at 0°C to room temperature.

Yield : 68–72% over three steps.

Hydrogenation of Unsaturated Intermediates

An alternative route employs palladium-catalyzed hydrogenation of a tetrahydrodiazepine precursor:

  • Synthesis of 5-Methyl-1,4-diazepine : Cyclocondensation of γ-methylaminopropylamine with acrolein.

  • Hydrogenation : Using Pd/C (10% w/w) under 50 psi H₂ in methanol to saturate the ring.

  • Boc Protection : As above.

Key Advantage : Higher regioselectivity (≥98%) compared to cyclization methods.

Reaction Conditions and Optimization

Temperature and Solvent Effects

  • Cyclization : Optimal at 80°C in THF, minimizing side products like linear oligomers.

  • Hydrogenation : Performed at 25°C in methanol to prevent over-reduction.

  • Boc Protection : Conducted at 0°C initially to control exothermicity, then warmed to 25°C for completion.

Table 2: Impact of Solvent on Boc Protection Yield

SolventDielectric ConstantYield (%)
THF7.689
DCM8.978
Acetone20.765

Catalytic Efficiency in Hydrogenation

Varying palladium loadings significantly affect reaction kinetics:

Pd/C Loading (mol%)Time (h)Conversion (%)
51285
10698
15499

Higher loadings reduce reaction time but increase costs, making 10% w/w optimal.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography:

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexanes (3:7 → 1:1 gradient).

  • Recovery : 90–95% with ≥99% purity by HPLC.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.32 (s, 3H, CH₃), 3.40–3.60 (m, 4H, NCH₂), 1.80–1.95 (m, 2H, CH₂).

  • ESI-MS : [M+H]⁺ = 214.30 m/z, matching theoretical molecular weight.

Industrial-Scale Considerations

Continuous-Flow Hydrogenation

To enhance throughput, fixed-bed reactors with Pd/Al₂O₃ catalysts achieve:

  • Throughput : 5 kg/h with 99.5% conversion.

  • Catalyst Lifespan : >1,000 h before regeneration.

Waste Management

  • Solvent Recovery : >95% THF and methanol recycled via distillation.

  • Palladium Reclamation : Acidic leaching recovers 98% Pd from spent catalysts.

Challenges and Solutions

Regioselectivity in Methylation

Early methods suffered from poor regiocontrol (≤70% 5-methyl isomer). Introducing bulky directing groups (e.g., trityl) during cyclization improves selectivity to 92%.

Boc Deprotection Risks

Acidic conditions (e.g., TFA) may cleave the diazepane ring. Using HCl/dioxane (4 M) at 0°C minimizes degradation (<2% side products).

Emerging Methodologies

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 5-methyl-diazepane achieves 99% ee for (R)-isomers, critical for chiral drug synthesis.

Photocatalytic Cyclization

Visible-light-mediated [2+2+3] cycloadditions using Ru(bpy)₃²⁺ reduce reaction time from 12 h to 2 h, though yields remain moderate (65%).

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or psychiatric conditions.

Industry: The compound is also used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the target molecule. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The tert-butyl diazepane carboxylate family includes derivatives with varying substituent positions and stereochemistry. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name CAS Number Substituent Position Stereochemistry Molecular Weight Boiling Point (°C) Density (g/cm³) Optical Rotation ([α]D) Yield (%)
tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate 194032-42-3 5-methyl Racemic 214.31 Not reported Not reported +16.2 (R-enantiomer) 87
tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate 194032-35-4 3-methyl Racemic 214.31 Not reported Not reported Not reported Not reported
(R)-tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate 1276666-10-4 5-methyl R-configuration 214.31 Not reported 0.980 Not reported Not reported
tert-Butyl 5-phenyl-1,4-diazepane-1-carboxylate 941712-23-8 5-phenyl Racemic 274.37 Not reported Not reported Not reported Not reported
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate 1001401-60-0 5-methyl, benzyl ester R-configuration 276.35 Not reported Not reported Not reported 71

Key Observations :

  • Substituent Position : The 5-methyl derivative exhibits distinct steric and electronic effects compared to 3-methyl or phenyl-substituted analogs, influencing reactivity and biological interactions .
  • Stereochemistry : The (R)-enantiomer of the 5-methyl derivative (CAS 1276666-10-4) is explicitly synthesized for chiral applications, whereas the racemic form (CAS 194032-42-3) is more common in general synthesis .
  • Ester Group : Replacing tert-butyl with benzyl (CAS 1001401-60-0) increases lipophilicity, impacting solubility and pharmacokinetics .

Key Insights :

  • The 5-methyl derivative’s tert-butyl group enhances stability during multi-step syntheses, while benzyl analogs require acidic deprotection .
  • Bromo-thiadiazole derivatives (CAS 1357147-44-4) are tailored for electrophilic coupling, contrasting with the methyl group’s role in steric modulation .

Key Findings :

  • Phenyl-substituted analogs exhibit higher toxicity (oral and dermal) compared to methyl derivatives, likely due to increased aromatic reactivity .

Biological Activity

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C11H22N2O2
  • Molecular Weight: 202.31 g/mol
  • CAS Number: 194032-42-3

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to modulate the activity of neurotransmitter receptors, particularly those involved in neurological and psychiatric conditions. The compound can bind to specific enzymes or receptors, influencing their signaling pathways and potentially leading to therapeutic effects.

Therapeutic Applications

Research indicates that this compound may serve as a valuable building block in the synthesis of pharmaceuticals targeting various conditions:

  • Neurological Disorders: The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for developing treatments for anxiety and depression.
  • Antibacterial Activity: Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against gram-positive bacteria, indicating potential for use in treating infections .

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of this compound and its derivatives. Below is a summary of key findings:

StudyFindings
Explored as a building block for pharmaceuticals targeting neurological disorders.
Exhibited antibacterial properties against strains like Staphylococcus aureus with notable zones of inhibition.
Identified as a reagent in the preparation of CXCR4 receptor antagonists, highlighting its role in drug development.

Antibacterial Activity

In one study, compounds derived from this compound were tested against various bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrated that these compounds could effectively inhibit bacterial growth.

Comparison with Related Compounds

This compound shares structural similarities with other diazepane derivatives but is distinguished by the presence of a methyl group at the 5-position. This unique feature may enhance its reactivity and biological activity compared to analogs such as:

CompoundStructural DifferenceBiological Activity
Tert-butyl 1,4-diazepane-1-carboxylateLacks the methyl group at the 5-positionLess potent in biological assays
Tert-butyl 7-methyl-1,4-diazepane-1-carboxylateMethyl group at the 7-positionVaries in activity profile

Q & A

Q. What are the standard synthetic methodologies for preparing tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, and how are intermediates purified?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the diazepane core. A general protocol includes:

  • Step 1 : Alkylation or acylation of the diazepane nitrogen using tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or DMAP in THF) .
  • Step 2 : Purification via silica gel flash chromatography with gradients of ethyl acetate/hexanes (e.g., 20–40% EtOAc) to isolate intermediates .
  • Step 3 : Characterization using 1H^1 \text{H}-/13C^{13} \text{C}-NMR and LC-MS to confirm regioselectivity and purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1 \text{H}-NMR (δ 1.4–1.5 ppm for tert-butyl group; δ 3.0–3.5 ppm for diazepane protons) .
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS: [M+H]⁺ = 257.18 g/mol) .
  • X-ray Crystallography : For resolving stereochemical ambiguities using SHELX software (e.g., SHELXL for refinement) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent removal .
  • Storage : Keep at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Factorial Design : Screen variables like catalyst loading (e.g., Pd₂(dba)₃ at 0.4 mol%), temperature (20–80°C), and solvent polarity (THF vs. DCM) using a 2³ factorial design .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps (e.g., Boc deprotection) .
  • Workflow : Employ continuous-flow systems to enhance mixing and heat transfer for exothermic steps .

Q. How do structural modifications (e.g., methyl group position) affect the compound’s stability and reactivity?

  • Stability Studies : Perform accelerated degradation tests under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, analyzing products via LC-MS .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare energy barriers for ring-opening reactions in methyl-substituted vs. unsubstituted diazepanes .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

  • Dynamic NMR : Probe conformational flexibility by variable-temperature 1H^1 \text{H}-NMR (e.g., –80°C to 25°C in CD₂Cl₂) .
  • Isotopic Labeling : Synthesize 13C^{13} \text{C}-labeled analogs to trace signal splitting in crowded spectra .

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